N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative, such as an acid chloride or an ester.
Substitution with the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene-2-sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: shares structural similarities with other piperidine derivatives and thiophene-sulfonyl compounds.
N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: can be compared to compounds such as thiophene-2-sulfonamide and phenylsulfanyl-substituted piperidines.
Uniqueness
The uniqueness of N-{2-METHYL-4-[(PHENYLSULFANYL)METHYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C24H26N2O3S3 |
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Molecular Weight |
486.7 g/mol |
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H26N2O3S3/c1-18-15-19(17-31-21-8-3-2-4-9-21)11-12-22(18)25-24(27)20-7-5-13-26(16-20)32(28,29)23-10-6-14-30-23/h2-4,6,8-12,14-15,20H,5,7,13,16-17H2,1H3,(H,25,27) |
InChI Key |
SKWVTWGOLDJGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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